2-cyclopropyl-1,3-oxazole-5-sulfonyl chloride
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Overview
Description
Preparation Methods
The synthesis of 2-cyclopropyl-1,3-oxazole-5-sulfonyl chloride typically involves the reaction of 2-cyclopropyl-1,3-oxazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-cyclopropyl-1,3-oxazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction:
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common reagents used in these reactions include nucleophiles such as amines and alcohols, as well as oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-cyclopropyl-1,3-oxazole-5-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-cyclopropyl-1,3-oxazole-5-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the modification of target molecules. This reactivity is exploited in various chemical and biological applications .
Comparison with Similar Compounds
Properties
CAS No. |
2153749-60-9 |
---|---|
Molecular Formula |
C6H6ClNO3S |
Molecular Weight |
207.64 g/mol |
IUPAC Name |
2-cyclopropyl-1,3-oxazole-5-sulfonyl chloride |
InChI |
InChI=1S/C6H6ClNO3S/c7-12(9,10)5-3-8-6(11-5)4-1-2-4/h3-4H,1-2H2 |
InChI Key |
LMBLDBCWUJGBKO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC=C(O2)S(=O)(=O)Cl |
Purity |
95 |
Origin of Product |
United States |
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